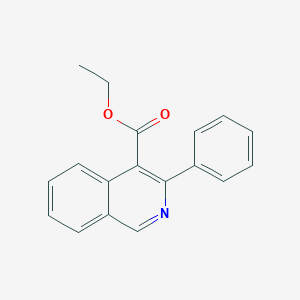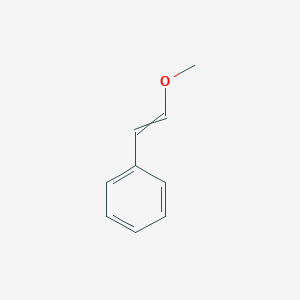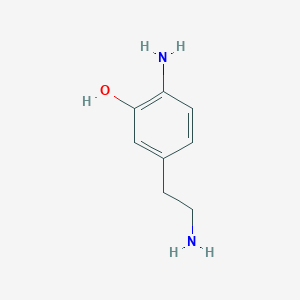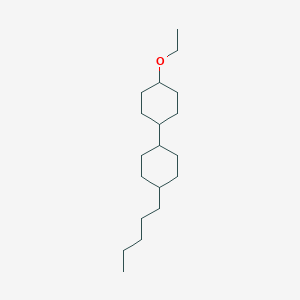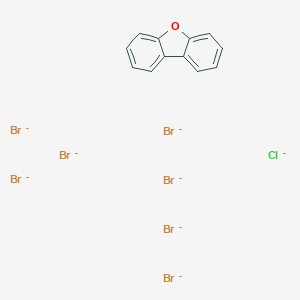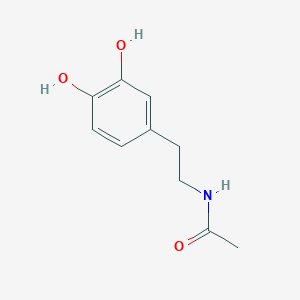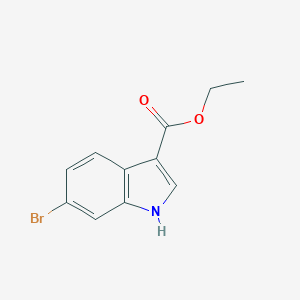
ethyl 6-bromo-1H-indole-3-carboxylate
Overview
Description
Synthesis Analysis
Ethyl 6-bromo-1H-indole-3-carboxylate can be synthesized through various methods, including novel synthesis techniques that serve as intermediates in preparing potential therapeutic agents. For instance, the compound has been synthesized as a useful intermediate in the preparation of potential glycine site antagonists, highlighting its importance in medicinal chemistry (Fabio & Pentassuglia, 1998). Furthermore, research has shown the synthesis of monobrominated ethyl indole-3-carboxylate through bromination, leading to a nearly equimolar mixture of 5- and 6-bromoindoles (Leggetter & Brown, 1960).
Molecular Structure Analysis
The molecular structure of ethyl 6-bromo-1H-indole-3-carboxylate derivatives has been elucidated through crystal structure and Hirshfeld surface analysis. Such studies provide insights into the compound's crystalline form and intermolecular interactions, which are essential for understanding its chemical behavior and potential applications in drug design (Geetha et al., 2017).
Chemical Reactions and Properties
Ethyl 6-bromo-1H-indole-3-carboxylate participates in various chemical reactions, including three-component tandem reactions that involve acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates. These reactions synthesize highly diversified pyrimido[1,2-a]indoles, showcasing the compound's versatility in organic synthesis (Gupta et al., 2011).
Scientific Research Applications
-
Antiviral Activity
- Field: Pharmacology
- Application: Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
- Method: These compounds were prepared and tested for their inhibitory activity against viruses .
- Results: One of the compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Anti-inflammatory Activity
-
Anticancer Activity
-
Antioxidant Activity
-
Antimicrobial Activity
-
Anti-Hepatic Activities
- Field: Pharmacology
- Application: Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates derivatives have been investigated for anti-hepatic activities .
- Method: These compounds are synthesized and then tested for their anti-hepatic properties .
- Results: The specific results or outcomes of these tests are not provided in the source .
-
Inhibitors of E. coli MurD Ligase
- Field: Biochemistry
- Application: Indole derivatives have been used as reactants for the preparation of inhibitors of E. coli MurD ligase .
- Method: These compounds are synthesized and then tested for their inhibitory properties against E. coli MurD ligase .
- Results: The specific results or outcomes of these tests are not provided in the source .
-
Interleukin-2 Inducible T Cell Kinase Inhibitors
- Field: Immunology
- Application: Indolylindazoles and indolylpyrazolopyridines, which are derivatives of indole, have been used as interleukin-2 inducible T cell kinase inhibitors .
- Method: These compounds are synthesized and then tested for their inhibitory properties against interleukin-2 inducible T cell kinase .
- Results: The specific results or outcomes of these tests are not provided in the source .
-
Antidiabetic Activity
-
Antimalarial Activity
-
Anticholinesterase Activities
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-bromo-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-13-10-5-7(12)3-4-8(9)10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTDSENHTMLWAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-bromo-1H-indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



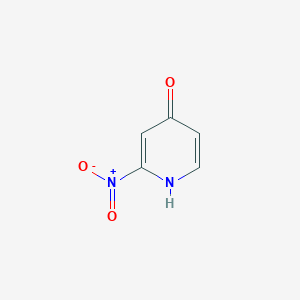
![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)
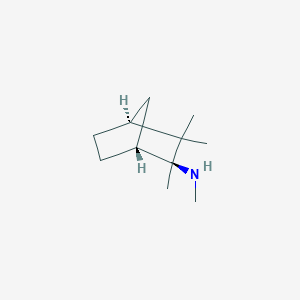
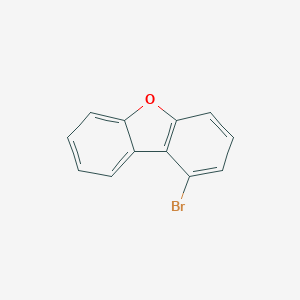
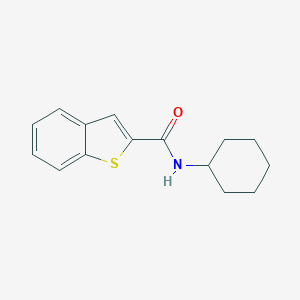
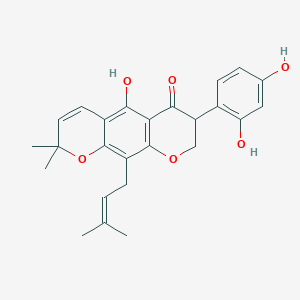
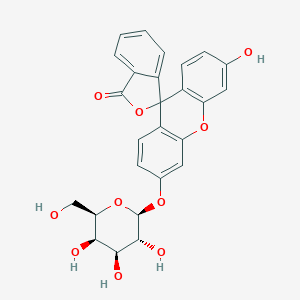
![2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy-](/img/structure/B8495.png)
